An In-depth Technical Guide to the Chemical Properties and Applications of 4-(4-Chlorophenoxy)butanoic Acid
An In-depth Technical Guide to the Chemical Properties and Applications of 4-(4-Chlorophenoxy)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and biological significance of 4-(4-chlorophenoxy)butanoic acid. It is intended to serve as a valuable resource for professionals in research and development who are working with or exploring the potential of this compound.
Introduction
4-(4-Chlorophenoxy)butanoic acid, also known by its Weed Science Society of America approved name, 4-CPB, is a synthetic organic compound with the chemical formula C₁₀H₁₁ClO₃.[1] It belongs to the class of phenoxyalkanoic acids, a group of compounds known for their biological activities. Historically, this class of compounds has been extensively utilized in agriculture as herbicides.[1][2] Structurally, it features a chlorophenoxy group linked to a butyric acid moiety via an ether bond. This unique structure imparts specific chemical and physical properties that dictate its reactivity and biological interactions. Beyond its established role in agriculture, 4-(4-chlorophenoxy)butanoic acid has garnered interest as a versatile starting material in the synthesis of novel heterocyclic compounds, such as benzoxepin derivatives, which have shown potential sedative-hypnotic effects.[1] This dual applicability in both agrochemical and pharmaceutical research underscores the importance of a thorough understanding of its chemical properties.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of 4-(4-chlorophenoxy)butanoic acid is fundamental for its handling, formulation, and application in various experimental settings.
General Properties
| Property | Value | Source(s) |
| IUPAC Name | 4-(4-Chlorophenoxy)butanoic acid | [1] |
| CAS Number | 3547-07-7 | [1] |
| Molecular Formula | C₁₀H₁₁ClO₃ | [1] |
| Molar Mass | 214.65 g/mol | [1] |
| Appearance | Solid | [3] |
Tabulated Physicochemical Data
The following table summarizes key quantitative physicochemical parameters for 4-(4-chlorophenoxy)butanoic acid and its close structural analog, 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB), for comparative purposes. It is important to note that some data points are for MCPB and should be considered as estimations for 4-(4-chlorophenoxy)butanoic acid due to their structural similarity.
| Property | Value (4-(4-Chlorophenoxy)butanoic acid) | Value (MCPB) | Source(s) |
| Melting Point | Not explicitly found | 100 °C | [2][4] |
| Boiling Point | Not explicitly found | >280 °C | [2] |
| Water Solubility | Not explicitly found | 48 mg/L at 25 °C | [2] |
| Solubility in Organic Solvents (g/L at room temp) | Not explicitly found | Acetone: 313, Dichloromethane: 169, Ethanol: 150, Toluene: 8, Hexane: 0.26 | [2] |
| pKa | Not explicitly found | Not explicitly found | |
| LogP (Octanol-Water Partition Coefficient) | Not explicitly found | 2.79 | [2] |
Insight: The low water solubility and higher solubility in organic solvents like acetone and ethanol are characteristic of a molecule with both polar (carboxylic acid) and non-polar (chlorophenyl) regions. This property is crucial for selecting appropriate solvent systems for reactions, extractions, and chromatographic purification. The LogP value of the related MCPB suggests a moderate level of lipophilicity, which is often a key determinant of a molecule's ability to cross biological membranes.
Synthesis of 4-(4-Chlorophenoxy)butanoic Acid
The most common and efficient method for the synthesis of 4-(4-chlorophenoxy)butanoic acid is the Williamson ether synthesis. This well-established nucleophilic substitution reaction involves the reaction of a phenoxide with an alkyl halide.[5]
Reaction Principle
The synthesis proceeds in two main steps:
-
Deprotonation of 4-chlorophenol: A strong base, such as sodium hydroxide or potassium hydroxide, is used to deprotonate the hydroxyl group of 4-chlorophenol, forming the more nucleophilic 4-chlorophenoxide ion.
-
Nucleophilic Substitution: The 4-chlorophenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of a suitable four-carbon alkyl halide, such as ethyl 4-bromobutanoate, via an Sₙ2 mechanism. This is followed by the hydrolysis of the resulting ester to yield the desired carboxylic acid.
Detailed Experimental Protocol
This protocol is adapted from established Williamson ether synthesis procedures for similar phenoxyalkanoic acids.[6]
Materials:
-
4-Chlorophenol
-
Ethyl 4-bromobutanoate
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Ethanol
-
Sodium hydroxide (2M aqueous solution)
-
Hydrochloric acid (2M aqueous solution)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (anhydrous)
-
Deionized water
Procedure:
-
Ether Formation:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chlorophenol (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents) in anhydrous acetone.
-
Stir the suspension at room temperature for 15 minutes to facilitate the formation of the potassium 4-chlorophenoxide.
-
Add ethyl 4-bromobutanoate (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-18 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.
-
Combine the filtrates and remove the acetone under reduced pressure to yield the crude ethyl 4-(4-chlorophenoxy)butanoate.
-
-
Ester Hydrolysis:
-
Dissolve the crude ester in a 1:1 (v/v) mixture of ethanol and 2M aqueous sodium hydroxide.
-
Stir the mixture at 60°C for approximately 4 hours, or until TLC analysis indicates the complete consumption of the ester.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting materials or non-acidic byproducts.
-
Carefully acidify the aqueous layer to a pH of approximately 2 with 2M hydrochloric acid. This will cause the 4-(4-chlorophenoxy)butanoic acid to precipitate out of the solution.
-
Extract the product into ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the ethyl acetate under reduced pressure to yield the final product, 4-(4-chlorophenoxy)butanoic acid. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 4-(4-Chlorophenoxy)butanoic acid.
Chemical Reactivity and Spectral Characterization
The chemical reactivity of 4-(4-chlorophenoxy)butanoic acid is primarily dictated by the carboxylic acid functional group and the aromatic ring.
Reactivity of the Carboxylic Acid Group
The carboxylic acid moiety can undergo typical reactions such as:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.
-
Amide formation: Reaction with amines, often activated by coupling agents, to form amides.
-
Reduction: Reduction to the corresponding alcohol using strong reducing agents like lithium aluminum hydride.
-
Salt formation: Reaction with bases to form carboxylate salts.
Reactivity of the Aromatic Ring
The chlorine atom on the phenyl ring is a deactivating, ortho-, para-directing group for electrophilic aromatic substitution. However, the ether linkage is an activating, ortho-, para-directing group. The overall reactivity and regioselectivity of electrophilic substitution on the aromatic ring will be influenced by the interplay of these two substituents.
Spectral Data
The following is a summary of expected and reported spectral data for 4-(4-chlorophenoxy)butanoic acid and its analogs.
-
¹H NMR Spectroscopy:
-
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the butyric acid chain, and the acidic proton of the carboxyl group.
-
The aromatic protons will appear as two doublets in the range of δ 6.8-7.3 ppm.
-
The methylene protons adjacent to the ether oxygen (-OCH₂-) will be the most deshielded of the aliphatic protons, likely appearing around δ 4.0 ppm.
-
The methylene protons adjacent to the carbonyl group (-CH₂COOH) will appear around δ 2.5 ppm.
-
The central methylene protons (-CH₂CH₂CH₂-) will resonate around δ 2.1 ppm.
-
The carboxylic acid proton will be a broad singlet at a downfield chemical shift, typically > δ 10 ppm.
-
-
¹³C NMR Spectroscopy:
-
The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the carbonyl carbon, and the aliphatic carbons.
-
The carbonyl carbon of the carboxylic acid is expected to appear in the range of δ 170-180 ppm.
-
The aromatic carbons will resonate in the region of δ 115-160 ppm. The carbon attached to the chlorine atom will be shifted downfield.
-
The methylene carbon attached to the ether oxygen (-OCH₂-) will be in the range of δ 60-70 ppm.
-
The other methylene carbons of the butyric acid chain will appear in the aliphatic region of the spectrum (δ 20-40 ppm).
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum will be characterized by a broad O-H stretching vibration for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretching vibration for the carbonyl group will be observed around 1700-1725 cm⁻¹.
-
C-O stretching vibrations for the ether linkage will appear in the region of 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric).
-
C-Cl stretching vibrations can be observed in the fingerprint region.
-
-
Mass Spectrometry:
-
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.
-
Biological Activity and Applications
4-(4-Chlorophenoxy)butanoic acid and its derivatives exhibit a range of biological activities, with applications in both agriculture and pharmaceutical research.
Plant Growth Regulation and Herbicidal Activity
As a member of the phenoxyalkanoic acid class, 4-(4-chlorophenoxy)butanoic acid functions as a synthetic auxin.[7] Auxins are a class of plant hormones that regulate cell growth and division.[7] At low concentrations, it can be used to promote root development and fruit set.[8] However, at higher concentrations, it acts as a herbicide by causing uncontrolled, unsustainable growth in broadleaf plants, ultimately leading to their death.[7][9]
Mechanism of Action as a Synthetic Auxin:
Caption: Simplified mechanism of action of 4-(4-Chlorophenoxy)butanoic acid as a synthetic auxin herbicide.
Pharmaceutical Research
Recent research has explored the potential of derivatives of 4-(4-chlorophenoxy)butanoic acid in drug development. Notably, it has been used as a starting material for the synthesis of benzoxepin derivatives, which have demonstrated sedative-hypnotic effects.[1] Furthermore, related chlorophenoxy-containing compounds have been investigated for their anti-inflammatory properties.[10][11][12] The structural motif of a substituted phenoxyalkanoic acid is present in some non-steroidal anti-inflammatory drugs (NSAIDs), suggesting that derivatives of 4-(4-chlorophenoxy)butanoic acid could be promising leads for the development of new therapeutic agents.
Analytical Methodologies
Accurate and reliable analytical methods are essential for the quantification and identification of 4-(4-chlorophenoxy)butanoic acid in various matrices.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a suitable method for the analysis of 4-(4-chlorophenoxy)butanoic acid.
Typical HPLC Conditions:
-
Column: C18 stationary phase (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase is typically kept low to ensure the carboxylic acid is in its protonated, less polar form, which enhances retention on a C18 column.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the aromatic ring (typically around 225-230 nm).
-
Injection Volume: 10-20 µL.
This method can be adapted and validated for the specific matrix being analyzed, such as in formulation analysis or for monitoring reaction progress.[13][14]
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC analysis, the carboxylic acid group of 4-(4-chlorophenoxy)butanoic acid must be derivatized to increase its volatility. A common derivatization procedure is esterification, for example, by reaction with methanol in the presence of an acid catalyst to form the methyl ester.
Typical GC-MS Conditions (for the methyl ester derivative):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split or splitless injection depending on the concentration of the analyte.
-
Temperature Program: A temperature gradient starting at a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 280 °C) to ensure good separation and elution of the analyte.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV. The mass spectrometer can be operated in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
Toxicological Profile
The toxicological data for 4-(4-chlorophenoxy)butanoic acid is often reported in the context of its use as a herbicide and is sometimes grouped with other chlorophenoxy herbicides. The available data for the closely related compound MCPB provides a good indication of its toxicological profile.
| Parameter | Species | Route | Value | Source(s) |
| Acute Oral LD₅₀ | Rat | Oral | >5000 mg/kg | [15] |
| Acute Oral LD₅₀ (MCPB) | Rat | Oral | 680 - 4300 mg/kg | [4][16] |
| Acute Dermal LD₅₀ (MCPB) | Rabbit | Dermal | >10000 mg/kg | [16] |
Summary of Toxicological Effects:
-
Based on the available data, 4-(4-chlorophenoxy)butanoic acid and its analogs are considered to have low to moderate acute toxicity.[4][16]
-
The primary routes of exposure in an occupational setting are dermal contact and inhalation.
-
Overexposure may cause irritation to the skin, eyes, and respiratory tract.
-
Systemic effects at high doses can include effects on the liver and kidneys.[16][17]
Safety Precautions:
When handling 4-(4-chlorophenoxy)butanoic acid, it is essential to follow standard laboratory safety procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and vapors.
-
Prevent contact with skin and eyes.
-
In case of accidental exposure, follow the first aid measures outlined in the safety data sheet (SDS).
Conclusion
4-(4-Chlorophenoxy)butanoic acid is a compound with a well-established role in agriculture and emerging potential in pharmaceutical research. Its chemical properties, dictated by the chlorophenoxy and butyric acid moieties, allow for a range of chemical transformations and impart specific biological activities. A thorough understanding of its synthesis, reactivity, and analytical methodologies is crucial for its effective and safe utilization in research and development. This guide provides a foundational understanding of these aspects, serving as a valuable resource for scientists and researchers. Further investigation into the specific pharmacological properties of its derivatives may unveil new therapeutic applications for this versatile molecule.
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